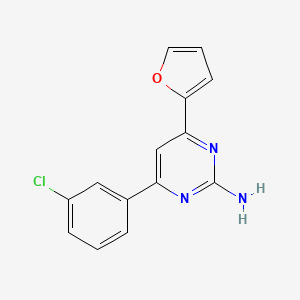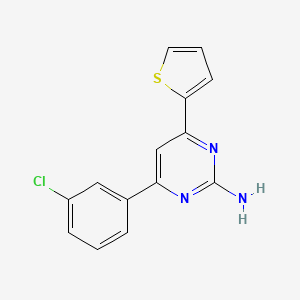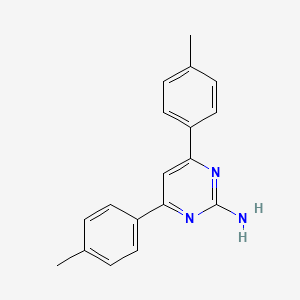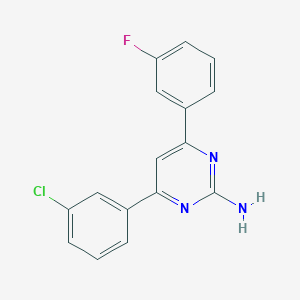
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine (4-CPPM) is an organic compound that has been studied for its potential use in a variety of scientific applications. It is a heterocyclic compound with a unique combination of aromatic and heterocyclic rings. It has been studied for its potential application in drug design, as a potential therapeutic agent, and as an intermediate in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential application in drug design, as a potential therapeutic agent, and as an intermediate in the synthesis of other compounds. It has been used in the synthesis of a variety of compounds, such as 5-fluoropyrimidine, 5-chloropyrimidine, and 5-nitropyrimidine. It has also been used in the synthesis of pyrimidine derivatives, which have potential applications in the treatment of certain types of cancer.
Wirkmechanismus
The mechanism of action of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not yet fully understood. It is believed to interact with certain receptors in the body, which could lead to a variety of physiological effects. It has been shown to interact with the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression. It has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential effects on the body. It has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anxiolytic, antidepressant, and anticonvulsant effects. It has also been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to have positive effects on learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and the reaction yields are typically high. Additionally, it is a relatively stable compound and can be stored for long periods of time. A limitation is that it is a relatively new compound and the mechanism of action is not yet fully understood. This can make it difficult to predict the effects of the compound in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine. One potential direction is to investigate the effects of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine on various diseases and disorders, such as anxiety and depression. Additionally, further research could be done to investigate the mechanism of action of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine and to develop new compounds based on the structure of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine. Finally, further research could be done to investigate the potential therapeutic applications of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, such as in the treatment of cancer.
Synthesemethoden
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized in a two-step process from the reaction of 4-chlorophenylmagnesium bromide and 3-methylphenyl isocyanate. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the reaction is typically in the range of 70-80%.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-4-2-5-12(8-11)15-10-16(21-17(19)20-15)13-6-3-7-14(18)9-13/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQSBGICWXYLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














